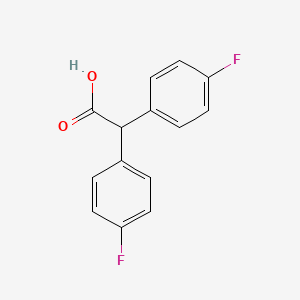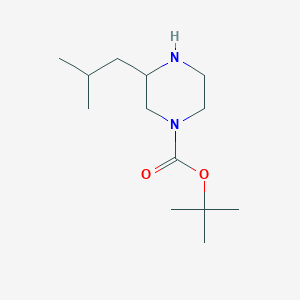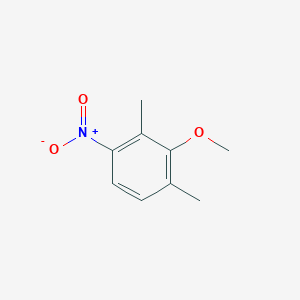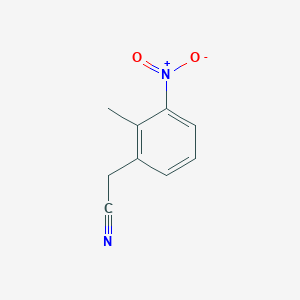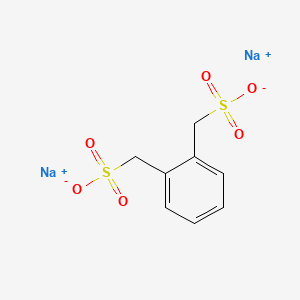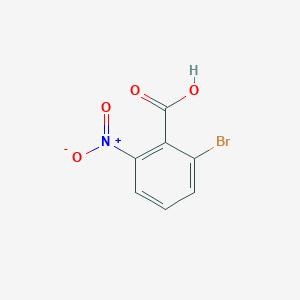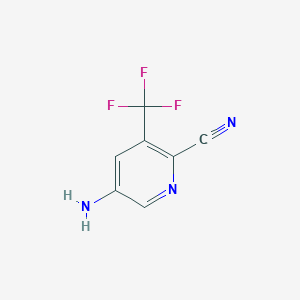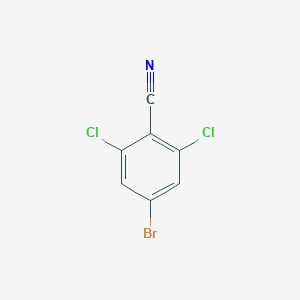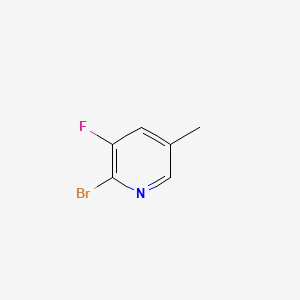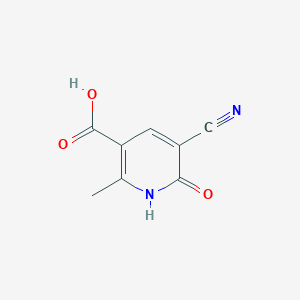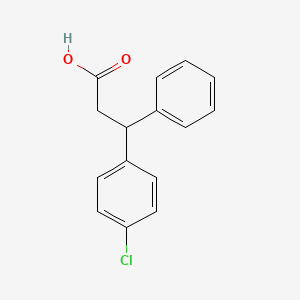![molecular formula C9H9N3O3S B1282882 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 106307-45-3](/img/structure/B1282882.png)
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been described in several studies. For instance, tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride have been synthesized and their structures inferred from NMR spectroscopy . Another study reports the preparation of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives by derivatization of the amino function, which were then tested for antioxidant and anti-inflammatory activities . These methods could potentially be adapted for the synthesis of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR . Semi-empirical and ab initio calculations can provide insights into stable molecular conformations . For closely related compounds, single crystal X-ray analysis has been used to confirm the structures .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be quite varied. For example, the expected thermal ring transformation of some derivatives did not occur, but acid hydrolysis led to a new ring transformation . This indicates that 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine could potentially undergo interesting chemical transformations under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The presence of the phenylsulfonyl group could influence the compound's solubility, stability, and reactivity. Biological evaluations, such as testing for antioxidant, anti-inflammatory, and anticancer activities, have been performed on similar compounds, indicating potential therapeutic applications . Additionally, molecular docking studies can be used to predict the interaction of these compounds with biological targets, as seen in the evaluation against the butyrylcholinesterase enzyme .
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
A class of derivatives, including 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, demonstrated significant antioxidant and anti-inflammatory activities. Notably, certain compounds in this class showed greater antioxidant activity than the standard Ascorbic acid and also exhibited promising anti-inflammatory activity (Sravya et al., 2019).
Antimicrobial and Anticancer Activities
A series of novel derivatives of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine displayed significant antibacterial and antifungal activity. Additionally, some of these compounds were found to be active against the Human Breast Cancer Cell Line MCF7, indicating potential anticancer properties (Sharma et al., 2014).
Antifungal Applications
Newly synthesized compounds containing the 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine moiety demonstrated potent antifungal activity against various human pathogenic fungal strains. Molecular docking studies also supported these findings, highlighting their potential as scaffolds for developing antifungal drugs (Nimbalkar et al., 2016).
Energetic Material Precursor
The compound 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine was also synthesized and characterized as a precursor for energetic materials. It was found to exhibit a wave-like two-dimensional molecular layer structure, with intermolecular hydrogen bonds and strong π-interactions, which are key features for energetic materials (Zhu et al., 2021).
Propriétés
IUPAC Name |
5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVJLPOWFIKCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544148 |
Source


|
| Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
106307-45-3 |
Source


|
| Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

